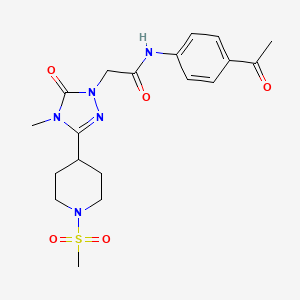

![molecular formula C9H11FN2O2 B2651699 4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine CAS No. 2197828-12-7](/img/structure/B2651699.png)

4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound has shown promising results in various studies, making it an attractive candidate for further investigation.

Scientific Research Applications

1. Role in Orexin Receptor Mechanisms

Orexin (OX) and their receptors (OXR) are known to modulate feeding, arousal, stress, and drug abuse. The effects of various compounds, including GSK1059865, JNJ-10397049, and SB-649868, were evaluated in a binge eating (BE) model in female rats. SB-649868 and GSK1059865, but not JNJ-10397049, selectively reduced BE for highly palatable food without affecting standard food pellet intake. These results indicate a major role of OX1R mechanisms in BE, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

2. Application in Antibacterial Agents

Pyridonecarboxylic acids, including compounds structurally related to 4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine, have been studied as antibacterial agents. A specific study synthesized and evaluated the antibacterial activity of various compounds, revealing three compounds that were found to be more active than enoxacin, a known antibacterial agent. This research underlines the potential of these compounds in developing new antibacterial treatments (Egawa et al., 1984).

3. Utilization as Fluorogenic Amine

4-Amino-7-nitrobenz-2-oxa-1,3-diazole, a compound related to this compound, has been identified as a potentially useful key fluorogenic amine. It was used as a substrate for a microdetermination of chymotrypsin, showcasing its potential application in biochemical assays and research (Sato et al., 1984).

properties

IUPAC Name |

4-(5-fluoropyridin-2-yl)oxyoxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c10-6-1-2-9(12-3-6)14-8-5-13-4-7(8)11/h1-3,7-8H,4-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEADOIALHAXWAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=NC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one](/img/structure/B2651621.png)

![2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2651623.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2651624.png)

![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)

![1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2651629.png)

![N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651630.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2651631.png)

![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2651633.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2651634.png)